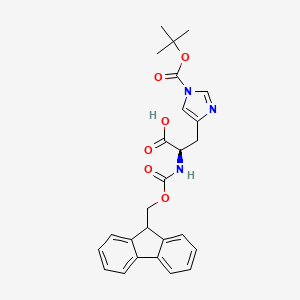

Fmoc-D-His(Boc)-OH

Overview

Description

Fmoc-D-His(Boc)-OH is a protected amino acid that is widely used in peptide synthesis and other biochemical research applications. It is a protected form of the amino acid histidine, which is an essential amino acid found in proteins. This compound is a key component in peptide synthesis as it can be used to add histidine to peptide sequences. The Fmoc group is a protecting group which prevents the histidine from undergoing unwanted side reactions.

Scientific Research Applications

Polypeptide Synthesis

- Research on polypeptides, which are significant for understanding human physiological processes and disease prevention and treatment, leverages Fmoc-D-His(Boc)-OH. The synthesis of polypeptides using this compound aims to address challenges like high costs, low yield, and purification difficulties. This compound is utilized in the synthesis of peptides like Fmoc-L-Lys(Boc)-OH, indicating its role in simplifying peptide synthesis processes (Zhao Yi-nan & Melanie Key, 2013).

Influence on Peptide Structure

- This compound plays a role in influencing the secondary structure of peptides. For instance, the use of Fmoc as an N-α-protecting group in peptide synthesis affects the secondary structure, supporting mainly a β-sheet conformation. This characteristic is pivotal in understanding the structural aspects of peptides and their biological functions (B. Larsen et al., 1993).

Hydrogelation and Self-Assembly

- This compound is used in the study of hydrogelation and self-assembly properties of Fmoc-tripeptides. The research demonstrates how the sequence of amino acids, including those protected by this compound, can significantly influence the formation of hydrogels and the characteristics of self-assembled structures. This finding is crucial for developing new materials with specific mechanical and structural properties (G. Cheng et al., 2010).

Synthesis of Diverse Organic Molecules

- In the field of organic chemistry, this compound is used for the synthesis of diverse organic molecules. It serves as a scaffold for sidechain attachment, demonstrating its versatility in the synthesis of complex organic structures (R. Valerio et al., 2009).

Controlled Aggregation Properties

- The study of controlled aggregation properties of modified single amino acids, including this compound, provides insights into designing novel nanoarchitectures. These structures have potential applications in material chemistry, bioscience, and biomedicine due to their intriguing morphological properties (Nidhi Gour et al., 2021).

Improvement of Solid-Phase Peptide Synthesis

- This compound is involved in optimizing solid-phase peptide synthesis (SPPS) methods. It is used in developing rapid in situ neutralization protocols that enhance coupling efficiencies and overcome challenges in peptide synthesis (P. Alewood et al., 1997).

Mechanism of Action

Target of Action

Fmoc-D-His(Boc)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-Histidine(tert-butyloxycarbonyl)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .

Mode of Action

The compound works by protecting the amino acids during the peptide synthesis process . The 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group serve as protective groups for the amino and carboxyl groups of the amino acids, respectively . These protective groups prevent unwanted side reactions during the synthesis process .

Biochemical Pathways

In the context of solid-phase peptide synthesis (SPPS), this compound participates in a series of biochemical reactions. The Fmoc group is removed under basic conditions, allowing the free amine to react with another Fmoc-amino acid. The Boc group is stable under these conditions, protecting the side chain of the histidine residue .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence and structure . By protecting specific functional groups during synthesis, it allows for the precise assembly of amino acids into the desired peptide chain .

Action Environment

The action of this compound can be influenced by environmental factors such as pH . For instance, the removal of the Fmoc group requires basic conditions . Furthermore, the compound’s ability to form organogels can be influenced by the solvent used, with certain solvents promoting the formation of stable, thermo-reversible organogels .

properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHPMMZWDWMKPD-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

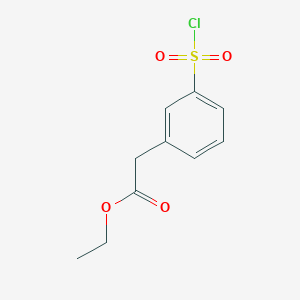

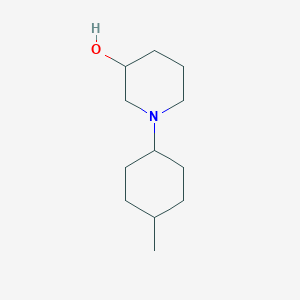

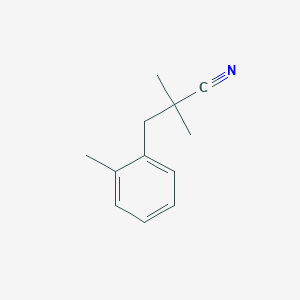

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466250.png)

![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)

![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)

![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)